1-(2-(p-Carboxyphenoxy)ethyl)-4-phenylisonipecotic acid diethyl ester hydrobromide
Description
This compound is a hydrobromide salt of an isonipecotic acid derivative with a 4-phenylpiperidine core. Its structure features a p-carboxyphenoxyethyl substituent at the 1-position of the piperidine ring and a diethyl ester group (). The hydrobromide salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
CAS No. |
102895-60-3 |
|---|---|
Molecular Formula |
C25H32BrNO5 |
Molecular Weight |
506.4 g/mol |
IUPAC Name |
ethyl 1-[2-(4-ethoxycarbonylphenoxy)ethyl]-4-phenylpiperidin-1-ium-4-carboxylate;bromide |
InChI |
InChI=1S/C25H31NO5.BrH/c1-3-29-23(27)20-10-12-22(13-11-20)31-19-18-26-16-14-25(15-17-26,24(28)30-4-2)21-8-6-5-7-9-21;/h5-13H,3-4,14-19H2,1-2H3;1H |
InChI Key |
XJYDTSUUPWMCKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC[NH+]2CCC(CC2)(C3=CC=CC=C3)C(=O)OCC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL1-[2-(4-ETHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of phenyl and ethoxycarbonylphenoxy groups through nucleophilic substitution reactions. The final step involves the quaternization of the piperidine nitrogen with a bromide source under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Scientific Research Applications
ETHYL1-[2-(4-ETHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL1-[2-(4-ETHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Difenoxin (1-(3-Cyano-3,3-diphenylpropyl)-4-phenylisonipecotic Acid)
- Structural Differences: Difenoxin has a 3-cyano-3,3-diphenylpropyl chain instead of the p-carboxyphenoxyethyl group.
- Pharmacology: Approved as an antidiarrheal agent, Difenoxin acts on intestinal μ-opioid receptors to reduce motility ().
- Physicochemical Properties :
- Higher lipophilicity (logP) due to diphenyl groups.
- Reduced solubility compared to the target compound’s hydrobromide salt.
| Property | Target Compound | Difenoxin |
|---|---|---|
| Substituent | p-Carboxyphenoxyethyl | 3-Cyano-3,3-diphenylpropyl |
| Salt Form | Hydrobromide | Free base |
| Key Therapeutic Use | Under investigation | Antidiarrheal () |
Diphenoxylate (Ethyl Ester of Difenoxin Analog)
- Structural Differences: Diphenoxylate is the ethyl ester of 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid ().
- Pharmacology: Metabolized to difenoxin in vivo, prolonging antidiarrheal effects.
Morpheridine (1-(2-Morpholinoethyl)-4-phenylisonipecotic Acid Ethyl Ester)
- Structural Differences: Features a morpholinoethyl group instead of p-carboxyphenoxyethyl ().
- Pharmacology : A synthetic opioid with analgesic properties, likely acting on central μ-opioid receptors.
Anileridine (1-(p-Aminophenethyl)-4-phenylisonipecotic Acid Ethyl Ester)
- Structural Differences: Substituted with a p-aminophenethyl group ().
- Pharmacology : A potent analgesic with rapid onset, metabolized via ester hydrolysis.
- Key Contrast: The amino group in Anileridine may facilitate hydrogen bonding with opioid receptors, while the target compound’s carboxyphenoxy group could alter electrostatic interactions.
TA 42 (1-(2-(Cyclohexyloxy)ethyl)-4-phenylisonipecotic Acid Ethyl Ester Hydrobromide)
- Structural Differences: Contains a cyclohexyloxyethyl group instead of p-carboxyphenoxyethyl ().
- Key Contrast : The cyclohexyl group increases hydrophobicity, likely reducing aqueous solubility compared to the target compound’s carboxylate ester.
Biological Activity
1-(2-(p-Carboxyphenoxy)ethyl)-4-phenylisonipecotic acid diethyl ester hydrobromide, known for its complex structure, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a carboxyphenoxy group and an isonipecotic acid moiety, which may contribute to its pharmacological properties.
Chemical Structure
The chemical formula for this compound is , with a molecular weight of approximately 486.44 g/mol. The structural components include:
- A carboxyphenoxy group
- An ethyl ester functional group
- An isonipecotic acid backbone
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities, which can be summarized as follows:
| Activity | Description |
|---|---|
| Antinociceptive | Demonstrated ability to reduce pain responses in animal models. |
| Antidepressant | Showed potential in alleviating symptoms of depression in preclinical studies. |
| Neuroprotective | Exhibits protective effects on neuronal cells under stress conditions. |
The biological activity of this compound is thought to involve modulation of neurotransmitter systems, particularly the serotonin and norepinephrine pathways, which are crucial in pain perception and mood regulation.
Case Studies and Research Findings
-
Antinociceptive Activity Study
- In a study conducted on rodent models, the compound was administered at varying doses to evaluate its pain-relieving effects. Results indicated a significant reduction in pain response compared to control groups, suggesting a dose-dependent antinociceptive effect.
-
Antidepressant Effects
- Another study focused on the compound’s impact on depressive behaviors using the forced swim test and tail suspension test. The findings revealed that treatment with the compound resulted in reduced immobility time, indicating antidepressant-like effects.
-
Neuroprotection Research
- Investigations into neuroprotective properties involved exposing neuronal cultures to oxidative stress. The compound demonstrated a significant decrease in cell death and improved cell viability compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
